N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
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Overview
Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is an organic compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes a benzofuran core substituted with bromine, chlorine, and methoxy groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help manage blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
This compound acts as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting its function and reducing the reabsorption of glucose from the renal tubules into the bloodstream. This results in the excretion of glucose through urine, thereby lowering blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can have downstream effects on other biochemical pathways, such as insulin signaling and carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then subjected to a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using practical and cost-effective methods. For instance, dimethyl terephthalate can be used as a starting material, and the synthesis is carried out in large batches with a total yield of around 24% . This process involves several steps, including the use of common reagents like sulfuric acid, sodium sulfide, and N-bromosuccinimide .
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: An intermediate used in the synthesis of various organic compounds.
5-bromo-2-chloro-benzoyl chloride: Used in the production of pharmaceuticals.
Uniqueness
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as a selective estrogen receptor modulator, for example, distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-18-5-3-2-4-16(18)23(28)26-20-17-12-14(24)8-11-19(17)30-22(20)21(27)13-6-9-15(25)10-7-13/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJWCMOKQXUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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